molecular formula C13H15NO2 B2918284 Ethyl 1,2-dimethylindole-3-carboxylate CAS No. 20357-14-6

Ethyl 1,2-dimethylindole-3-carboxylate

Cat. No.: B2918284
CAS No.: 20357-14-6
M. Wt: 217.268
InChI Key: RQRUAENQOVZHNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 1,2-dimethylindole-3-carboxylate and its derivatives has been a subject of interest in the field of organic chemistry. The compound has been synthesized and studied for its antiviral activity against influenza A/New Caledonia/20/99 virus (H 1 N 1), bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV) .


Molecular Structure Analysis

The molecular formula of this compound is C13H15NO2. The InChI code for this compound is 1S/C13H15NO3/c1-4-17-13(16)12-8(2)14(3)11-6-5-9(15)7-10(11)12/h5-7,15H,4H2,1-3H3 .

Scientific Research Applications

Chemical Transformations and Reactions

Ethyl 1,2-dimethylindole-3-carboxylate has been studied for its chemical transformations. Acheson et al. (1979) explored how Ethyl 3-methylindole-2-carboxylate rearranges to form ethyl 3-methyl-2-oxoindoline-3-carboxylate under specific conditions, demonstrating the compound's reactivity and potential for creating diverse molecular structures (Acheson, Prince, & Procter, 1979).

Synthesis Techniques

Huang Bi-rong (2013) conducted research on synthesizing 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester using 5-acetyl-1,2-dimethylindole-3-carboxylate. This study contributes to understanding the optimal synthesis process parameters for similar compounds (Huang Bi-rong, 2013).

Pharmacological Applications

While the focus is not on drug use or side effects, it's worth noting that studies like those by Nakajima and Ikada (1995) have investigated the mechanism of amide formation in aqueous media using compounds related to this compound, which is significant in the context of bioconjugation in medical research (Nakajima & Ikada, 1995).

Molecular Structure and Properties Analysis

Research like that by Singh et al. (2013), which focuses on the molecular structure, spectroscopic properties, and interaction analysis of related compounds, provides insights into the chemical characteristics and potential applications of this compound (Singh et al., 2013).

Properties

IUPAC Name

ethyl 1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(2)14(3)11-8-6-5-7-10(11)12/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRUAENQOVZHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC=CC=C21)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an ice-water bath cooled solution of 2-methyl-1H-indole-3-carboxylic acid ethyl ester (5.197 g, prepared according to Suzuki et al. (1984) Synthesis (Stuttgart) 7:616-617), MeI (2.07 mL) in DMF (25 mL) was added NaH (1.33 g, 60% purity in mineral oil) under nitrogen gas stream. The reaction was stirred for 10 min at 0° C. and 20 min at room temperature and then quenched with diluted HCl solution, diluted with ice/water to a volume of ˜200 mL; the mixture was cooled with ice/water bath and the solids were collected with filtration, washed with water, and dried under high vacuum to give the desired crude product (5.87 g) as loose brown to yellow solid. 1H NMR (200 MHz, CDCl3): δ (ppm)=8.14-8.0 (m, 1H), 7.3-7.1 (m, 3H), 4.38 (q, 2H, J=7.1 Hz), 3.69 (s, 3H), 2.77 (s, 3H), 1.45 (t, 3H, J=7.1 Hz).
Quantity
5.197 g
Type
reactant
Reaction Step One
Name
Quantity
2.07 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.33 g
Type
reactant
Reaction Step Two

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